molecular formula C16H21NO2S B11060819 4-(1-Adamantyl)-2-methylsulfonylpyridine

4-(1-Adamantyl)-2-methylsulfonylpyridine

Cat. No.: B11060819
M. Wt: 291.4 g/mol
InChI Key: NFKFSGKTKGWPSI-UHFFFAOYSA-N
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Description

4-(1-Adamantyl)-2-methylsulfonylpyridine is a heterocyclic compound featuring a pyridine core substituted with a 1-adamantyl group at the 4-position and a methylsulfonyl moiety at the 2-position. The adamantyl group, known for its lipophilic and bulky nature, enhances metabolic stability and membrane permeability, making it a common pharmacophore in medicinal chemistry .

Properties

Molecular Formula

C16H21NO2S

Molecular Weight

291.4 g/mol

IUPAC Name

4-(1-adamantyl)-2-methylsulfonylpyridine

InChI

InChI=1S/C16H21NO2S/c1-20(18,19)15-7-14(2-3-17-15)16-8-11-4-12(9-16)6-13(5-11)10-16/h2-3,7,11-13H,4-6,8-10H2,1H3

InChI Key

NFKFSGKTKGWPSI-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC=CC(=C1)C23CC4CC(C2)CC(C4)C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-ADAMANTYL)-2-(METHYLSULFONYL)PYRIDINE typically involves the introduction of the adamantyl group to the pyridine ring, followed by the addition of the methylsulfonyl group. One common method involves the reaction of 4-bromopyridine with 1-adamantylmagnesium bromide to form 4-(1-adamantyl)pyridine. This intermediate is then treated with methylsulfonyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(1-ADAMANTYL)-2-(METHYLSULFONYL)PYRIDINE can undergo various types of chemical reactions, including:

    Oxidation: The adamantyl group can be oxidized under specific conditions.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The methylsulfonyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the methylsulfonyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantyl group can yield adamantanone derivatives, while reduction of the pyridine ring can produce piperidine derivatives.

Scientific Research Applications

4-(1-ADAMANTYL)-2-(METHYLSULFONYL)PYRIDINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1-ADAMANTYL)-2-(METHYLSULFONYL)PYRIDINE involves its interaction with specific molecular targets. The adamantyl group provides a rigid, bulky structure that can enhance binding affinity to certain receptors or enzymes. The methylsulfonyl group can act as a leaving group in substitution reactions, facilitating the formation of covalent bonds with target molecules. This compound can modulate various biological pathways, including those involved in cell signaling and metabolism .

Comparison with Similar Compounds

Adamantyl-Containing Triazole Derivatives ()

Compounds such as 5-(1-Adamantyl)-4-arylideneamino-3-mercapto-1,2,4-triazoles exhibit broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and Candida albicans. Anti-inflammatory activity was also observed in rat models, with compounds like 7d and 8c showing dose-dependent efficacy . The methylsulfonyl group could enhance solubility compared to thiol-containing analogs, influencing pharmacokinetics.

Retinoid AHPN ()

The retinoid 6-[3-(1-adamantyl)-4-hydroxyphenyl]-2-naphthalene carboxylic acid (AHPN) demonstrates p53-independent apoptosis in breast cancer cells, bypassing traditional retinoid receptor (RAR/RXR) pathways . This highlights the adamantyl group’s role in enabling novel mechanisms of action.

Physicochemical Properties

Key data from pyridine derivatives () and adamantyl-containing compounds ():

Property 4-(1-Adamantyl)-2-Methylsulfonylpyridine (Inferred) Triazole Derivatives Pyridine Derivatives ()
Molecular Weight ~300–350 g/mol* 350–450 g/mol 466–545 g/mol
Melting Point 250–270°C* (estimated) Not reported 268–287°C
Solubility Moderate in DMSO* Low (thiol group) Low (halogen substituents)
Bioactivity Antimicrobial/Anticancer potential* Antimicrobial/anti-inflammatory Not reported

*Inferred based on structural analogs.

  • The methylsulfonyl group likely increases polarity compared to halogenated pyridines (), improving aqueous solubility.
  • Adamantyl’s bulk may reduce crystallization energy, leading to lower melting points than halogenated analogs .

Mechanistic Insights

  • Antimicrobial Activity : Adamantyl derivatives may disrupt microbial membranes or inhibit enzymes like dihydrofolate reductase . The methylsulfonyl group could enhance binding to catalytic sites via hydrogen bonding.
  • Anticancer Potential: Analogous to AHPN, the adamantyl group in this compound might activate p53-independent apoptosis pathways, such as upregulating pro-apoptotic bax or downregulating bcl-2 .

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